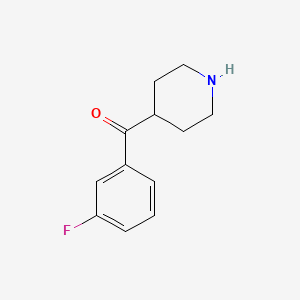

4-(3-Fluorobenzoyl)piperidina

Descripción general

Descripción

4-(3-Fluorobenzoyl)piperidine, also known as 3-FBP, is a fluorinated analog of piperidine with potential applications in the synthesis of pharmaceuticals, as well as in research and development of other compounds. It has been studied for its ability to act as a chiral ligand in asymmetric synthesis, and has been used in the synthesis of various compounds, including those with potential applications in drug discovery.

Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

El fragmento de benzoilpiperidina se sabe que está presente en muchas pequeñas moléculas bioactivas con aplicaciones terapéuticas, incluidas las propiedades anticancerígenas. Se ha encontrado que los derivados de piperidina exhiben efectos antiproliferativos y antimetastásicos en varios tipos de cánceres tanto in vitro como in vivo .

Aplicaciones Antipsicóticas

Los compuestos con la estructura de benzoilpiperidina se han utilizado en el desarrollo de fármacos antipsicóticos, beneficiándose de las propiedades farmacológicas de este fragmento .

Aplicaciones Antitrombóticas

La parte de benzoilpiperidina también está asociada con efectos antitrombóticos, que pueden ser útiles para prevenir los coágulos de sangre .

Aplicaciones Antiarrítmicas

Esta estructura química se ha utilizado en la creación de agentes antiarrítmicos para ayudar a regular el ritmo cardíaco .

Aplicaciones Antituberculosas

Los derivados de piperidina han mostrado potencial en el tratamiento de la tuberculosis, lo que indica que la 4-(3-Fluorobenzoyl)piperidina podría explorarse para usos similares .

Aplicaciones Antiparasitarias

El motivo estructural de la benzoilpiperidina se ha relacionado con la actividad antiparasitaria, lo que sugiere su posible uso en la lucha contra las infecciones parasitarias .

Inhibición de la Kinasa

Los derivados de piperidina se han diseñado como inhibidores duales para la quinasa del linfoma anaplásico resistente a nivel clínico (ALK) y la quinasa del oncogen 1 de c-ros (ROS1), que son objetivos importantes en la terapia contra el cáncer .

Mecanismo De Acción

Target of Action

Similar compounds, such as 4-(4-fluorobenzyl)piperidine, have been shown to interact with beta-secretase 1 in humans .

Mode of Action

It is known that the benzoylpiperidine fragment is a privileged structure in the development of new drugs . It is metabolically stable and is considered a potential bioisostere of the piperazine ring . This makes it a feasible and reliable chemical frame to be exploited in drug design .

Biochemical Pathways

The benzoylpiperidine fragment is present in many bioactive small molecules with both therapeutic and diagnostic properties .

Pharmacokinetics

The benzoylpiperidine fragment is known to be metabolically stable, which could potentially impact its bioavailability .

Result of Action

Compounds containing the benzoylpiperidine fragment have been associated with a broad spectrum of therapeutic effects .

Action Environment

The benzoylpiperidine fragment is known to be metabolically stable, which could potentially influence its action under different environmental conditions .

Análisis Bioquímico

Biochemical Properties

4-(3-Fluorobenzoyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The compound’s fluorobenzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, affecting their catalytic activity. Additionally, 4-(3-Fluorobenzoyl)piperidine may interact with other proteins involved in signal transduction pathways, modulating their function and downstream effects.

Cellular Effects

The effects of 4-(3-Fluorobenzoyl)piperidine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules . This, in turn, affects gene expression patterns and cellular responses to external stimuli. Furthermore, 4-(3-Fluorobenzoyl)piperidine can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, 4-(3-Fluorobenzoyl)piperidine exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their function . For example, its interaction with cytochrome P450 enzymes involves the formation of a stable complex that alters the enzyme’s conformation and activity. Additionally, 4-(3-Fluorobenzoyl)piperidine can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their ability to control gene transcription.

Temporal Effects in Laboratory Settings

The temporal effects of 4-(3-Fluorobenzoyl)piperidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of light or heat . Long-term exposure to 4-(3-Fluorobenzoyl)piperidine has been shown to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates. These effects are time-dependent and can vary based on the concentration and duration of exposure.

Dosage Effects in Animal Models

Studies on the dosage effects of 4-(3-Fluorobenzoyl)piperidine in animal models have revealed that its impact varies with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

4-(3-Fluorobenzoyl)piperidine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes biotransformation through oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 4-(3-Fluorobenzoyl)piperidine within cells and tissues are facilitated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester 4-(3-Fluorobenzoyl)piperidine in specific cellular compartments, affecting its bioavailability and activity.

Subcellular Localization

The subcellular localization of 4-(3-Fluorobenzoyl)piperidine is crucial for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or targeting signals . This localization can influence the compound’s interactions with organelle-specific enzymes and proteins, thereby modulating its biochemical effects.

Propiedades

IUPAC Name |

(3-fluorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHFDMUWLLHBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460163 | |

| Record name | 4-(3-Fluorobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639468-63-6 | |

| Record name | 4-(3-Fluorobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

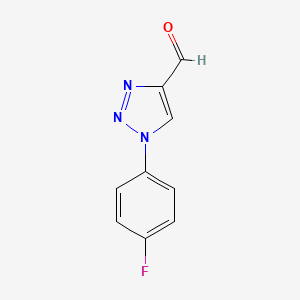

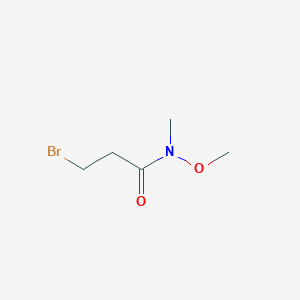

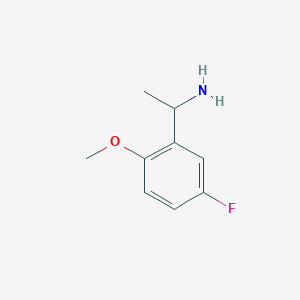

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1365718.png)

![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)

![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)

![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(methoxyimino)propanoate](/img/structure/B1365738.png)

![[1-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B1365754.png)